3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone
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Overview
Description
3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone is a complex organic compound that features a dichlorobenzo[b]thiophene moiety linked to a dimethylpyrazolyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone typically involves multi-step organic reactions. One common approach is the condensation reaction, where a dichlorobenzo[b]thiophene derivative is reacted with a dimethylpyrazolyl ketone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution may result in the formation of a new halogenated compound .
Scientific Research Applications
3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorobenzo[b]thiophen-2-yl ethanone
- 3-Chlorobenzo[b]thiophen-2-yl ethanone
- 3-Chloro-6-methylbenzo[b]thiophen-2-yl ethanone
Uniqueness
3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-7-5-8(2)18(17-7)14(19)13-12(16)10-4-3-9(15)6-11(10)20-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMYXQCSRSHWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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